
3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15BrN4OS and its molecular weight is 427.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole represents a novel derivative of oxadiazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and comparative studies with similar compounds.
Structural Overview
The molecular structure of the compound features:
- A bromophenyl group,
- An imidazole moiety,
- A thioether linkage.
This unique combination is believed to enhance its interaction with various biological targets, particularly in cancer therapy.
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. The specific compound under discussion has shown promise in targeting pathways associated with cancer cell proliferation.
Key Findings:
- In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Molecular docking studies suggest strong binding affinities to the epidermal growth factor receptor (EGFR), a critical target in cancer therapeutics .
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
This compound | 15.63 | MCF-7 |
Doxorubicin | 10.38 | MCF-7 |
Tamoxifen | 10.38 | MCF-7 |
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Induction of apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 cleavage .
- Inhibition of key signaling pathways involved in cell survival and proliferation.
Comparative Analysis
The biological activity of This compound can be compared with other oxadiazole derivatives:
Compound Name | Structure Features | Notable Activity |
---|---|---|
5-(4-Bromophenyl)-1H-imidazole | Bromophenyl group | Antimicrobial |
4-(Trifluoromethyl)phenyl oxadiazole | Trifluoromethyl substitution | Potent anticancer |
2-Amino-5-(phenyl)oxadiazole | Amino group for reactivity | Anti-inflammatory |
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives similar to the compound :
- Study on Anticancer Activity : A series of oxadiazole-benzimidazole derivatives were evaluated for their cytotoxicity against MCF-7 cells, revealing that modifications to the oxadiazole core significantly influenced their biological activity .
- In Vivo Studies : Future studies are necessary to evaluate the in vivo efficacy and safety profile of this compound. Preliminary data suggest that structural modifications could enhance its pharmacological profile .
科学的研究の応用
Anticancer Activity
The primary application of 3-(3-bromophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole lies in its potential anticancer properties. Research indicates that compounds with oxadiazole structures often exhibit significant activity against various cancer cell lines. Specific applications include:
- Targeting Molecular Pathways : The compound has been studied for its interactions with key receptors involved in cancer progression, such as the epidermal growth factor receptor (EGFR). Molecular docking studies suggest that it may inhibit EGFR activity, which is crucial for cancer cell proliferation.
- In Vitro Studies : Various derivatives of oxadiazole have shown promising results in inhibiting cancer cell growth. For instance, related compounds have demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines such as HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (astrocytoma) .
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives similar to this compound:
- Study on Antitumor Activity : A series of substituted oxadiazoles were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxic effects with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities to EGFR and other targets. These studies provide insights into how structural modifications can enhance therapeutic efficacy .
特性
IUPAC Name |
3-(3-bromophenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS/c1-13-5-7-16(8-6-13)24-10-9-21-19(24)26-12-17-22-18(23-25-17)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHUOQVLVKFXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。